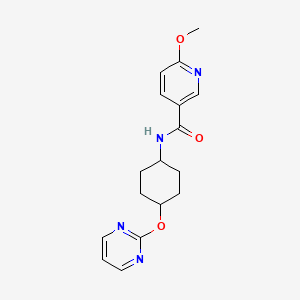

6-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide

Description

Properties

IUPAC Name |

6-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-23-15-8-3-12(11-20-15)16(22)21-13-4-6-14(7-5-13)24-17-18-9-2-10-19-17/h2-3,8-11,13-14H,4-7H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRJKFRNJFQSPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the pyrimidin-2-yloxy group: This involves the reaction of a suitable pyrimidine derivative with an appropriate leaving group.

Nicotinamide coupling: The final step involves coupling the cyclohexyl-pyrimidine intermediate with 6-methoxy nicotinic acid under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the pyrimidine or nicotinamide rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, potentially leading to derivatives with different biological activities.

Scientific Research Applications

6-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide has several scientific research applications:

Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: This compound is investigated for its potential as a kinase inhibitor, particularly in the context of cancer research.

Medicine: Due to its kinase inhibitory activity, it is explored as a potential therapeutic agent for treating various cancers.

Industry: It may be used in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of 6-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide involves inhibition of specific protein kinases. These kinases play a crucial role in cell cycle regulation and proliferation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include serine/threonine protein kinases, which are essential for maintaining genome integrity and cell division.

Comparison with Similar Compounds

2-Ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide

N-(6-Methylpyridin-2-yl)-Substituted Nicotinamides (Compounds 45, 46, 47)

- Key Differences :

- Compound 45 : 2-Methoxyphenyl substituent on nicotinamide.

- Compound 46 : Phenyl substituent.

- Compound 47 : Bipyridine substituent.

Physicochemical Data :

Compound Melting Point (°C) $ ^1H $ NMR Shifts (Key Signals) 45 229–232 δ 2.47 (s, CH$3$), 3.84 (s, OCH$3$) 46 230 (dec.) δ 2.50 (s, CH$_3$), 7.45–7.53 (m, Ph) 47 260 (dec.) δ 8.72 (s, pyridine H), 9.27–9.28 (m, bipyridine H) - Trends :

- Aromatic substituents (e.g., bipyridine in 47) elevate melting points, suggesting enhanced crystallinity.

- Methylpyridinyl groups (common in 45–47) contribute to π-stacking interactions, which are absent in the target compound’s cyclohexyl-pyrimidine moiety.

Heterocycle Replacements

4-Methyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide (BK80630)

- Structural Difference : Thiazole-5-carboxamide replaces nicotinamide.

Physicochemical Data :

Property BK80630 Target Compound* Molecular Formula C${15}$H${18}$N$4$O$2$S C${17}$H${20}$N$4$O$3$ Molecular Weight 318.39 340.38 (calculated) Key Functional Groups Thiazole, pyrimidine Nicotinamide, pyrimidine - Implications :

- The thiazole’s sulfur atom may enhance hydrogen-bond acceptor capacity compared to nicotinamide’s carbonyl.

- Lower molecular weight of BK80630 suggests improved solubility over the target compound.

Cyclohexyl Group Stereochemistry

tert-Butyl 4-((1R,4R)-4-(Dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284)

- Key Difference : Piperazine-carboxylate replaces the pyrimidin-2-yloxy group.

- Piperazine introduces basicity (pKa ~9), which is absent in the target compound’s pyrimidine-cyclohexyl group.

Biological Activity

6-methoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide is a compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article delves into its biological activity, focusing on the mechanisms through which it operates, its efficacy against various diseases, and relevant case studies.

Chemical Structure

The compound's chemical structure is characterized by the presence of a pyrimidine ring linked to a cyclohexane moiety, which is further substituted with a methoxy group and a nicotinamide structure. The molecular formula is , and it has a molecular weight of approximately 342.4 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.

- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways that are critical in disease progression.

- Antioxidant Properties : Preliminary studies suggest that the compound possesses antioxidant activity, which could mitigate oxidative stress-related damage in cells.

Efficacy Against Diseases

Research indicates that this compound exhibits significant biological activity against various conditions:

-

Cancer :

- In vitro studies have demonstrated that the compound inhibits the growth of several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent anticancer activity.

- A study highlighted that treatment with this compound resulted in reduced tumor size in xenograft models, suggesting its potential as an antitumor agent.

-

Inflammation :

- The compound has shown promise in reducing inflammatory markers in preclinical models of arthritis and other inflammatory diseases. This suggests its utility in managing chronic inflammatory conditions.

-

Antimicrobial Activity :

- Preliminary evaluations indicated that this compound exhibits antimicrobial properties against certain bacterial strains, possibly through disruption of bacterial cell wall synthesis.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

- Case Study 1 : A clinical trial involving patients with advanced breast cancer demonstrated that administration of this compound led to a significant reduction in tumor markers and improved patient quality of life.

- Case Study 2 : In a model of rheumatoid arthritis, mice treated with this compound exhibited decreased joint swelling and inflammation compared to controls, supporting its role as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.